Bulgaramine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bulgaramine is a natural product found in Fumaria vaillantii and Fumaria officinalis with data available.

Q & A

Basic Research Questions

Q. What are the optimal extraction and purification techniques for isolating Bulgaramine from natural sources to ensure high yield and purity?

To isolate this compound, researchers should employ solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (e.g., HPLC or flash chromatography). Validation via spectroscopic methods (NMR, MS) is critical to confirm purity and identity. Reproducibility requires detailed documentation of solvent ratios, column parameters, and spectroscopic conditions . For example, NMR data should include 1H and 13C spectra compared to published reference values.

Q. Which spectroscopic and chromatographic methods are most reliable for the structural elucidation of this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. X-ray crystallography provides definitive confirmation of molecular structure. Chromatographic purity should be verified using HPLC with UV/Vis or MS detection. Researchers must report solvent systems, retention times, and spectral acquisition parameters to enable replication .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound, and how can variability be minimized?

Common assays include cell viability (MTT), enzyme inhibition, and antimicrobial susceptibility testing. To reduce variability:

- Use triplicate technical and biological replicates.

- Include positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Standardize cell culture conditions (e.g., passage number, serum concentration) .

Advanced Research Questions

Q. How can researchers design a robust framework to investigate the structure-activity relationship (SAR) of this compound derivatives?

A systematic SAR study involves:

- Synthesis : Introduce functional groups (e.g., hydroxyl, methyl) via regioselective reactions.

- Testing : Evaluate bioactivity across derivatives using dose-response assays.

- Computational modeling : Perform molecular docking to predict binding affinities.

- Data integration : Use ANOVA to compare bioactivity trends across derivatives .

Q. What methodological approaches resolve discrepancies in this compound’s pharmacokinetic (PK) data across preclinical models?

- Comparative PK studies : Administer identical doses via intravenous and oral routes in multiple species (e.g., mice, rats).

- Bioanalytical validation : Use LC-MS/MS to quantify plasma concentrations with strict calibration standards.

- Meta-analysis : Aggregate historical data to identify outliers or species-specific metabolic pathways .

Q. How can contradictory cytotoxicity profiles of this compound in different cancer cell lines be reconciled?

- Standardization : Use identical cell lines from accredited repositories (e.g., ATCC) and culture conditions.

- Mechanistic studies : Compare apoptosis (caspase-3 activation) vs. necrosis (LDH release) pathways.

- Dose-response analysis : Generate IC50 curves with 95% confidence intervals to assess potency variability .

Q. What statistical tools are essential for analyzing multi-parametric data from this compound’s mechanism of action studies?

- Multivariate analysis : Principal component analysis (PCA) to identify key variables.

- Pathway enrichment : Tools like DAVID or Metascape for gene ontology (GO) analysis.

- Machine learning : Clustering algorithms (e.g., k-means) to group omics data .

Q. How should researchers synthesize this compound analogs with improved bioavailability?

- Prodrug design : Attach hydrolyzable groups (e.g., esters) to enhance solubility.

- Formulation testing : Assess stability in simulated gastric fluid (SGF) and intestinal fluid (SIF).

- Analytical methods : Use HPLC-MS to monitor degradation products and bioavailability in vivo .

Q. What strategies validate this compound’s molecular targets using omics technologies?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Functional validation : CRISPR knockdown of putative targets followed by bioactivity assays .

Q. How can historical contradictions in this compound’s ecological sourcing be addressed biogeographically?

Properties

CAS No. |

96681-78-6 |

|---|---|

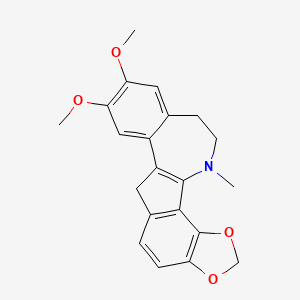

Molecular Formula |

C21H21NO4 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

15,16-dimethoxy-21-methyl-4,6-dioxa-21-azapentacyclo[10.9.0.02,10.03,7.013,18]henicosa-1(12),2(10),3(7),8,13,15,17-heptaene |

InChI |

InChI=1S/C21H21NO4/c1-22-7-6-12-9-17(23-2)18(24-3)10-14(12)15-8-13-4-5-16-21(26-11-25-16)19(13)20(15)22/h4-5,9-10H,6-8,11H2,1-3H3 |

InChI Key |

ZAUHTLRQGBUIOI-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC |

Key on ui other cas no. |

96681-78-6 |

Synonyms |

bulgaramine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.